molecular formula C21H15BrN2O3 B244200 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide

Cat. No. B244200
M. Wt: 423.3 g/mol
InChI Key: REBUTSGXBCEMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide, also known as BZB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. BZB is a benzamide derivative that has been shown to possess a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects. In

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways and enzymes. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. It has also been demonstrated to inhibit the activity of proteasomes, which are responsible for degrading damaged or misfolded proteins. Additionally, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide has been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide can induce apoptosis, inhibit cell proliferation, and suppress the production of pro-inflammatory cytokines. In vivo studies have shown that N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide can inhibit tumor growth and reduce inflammation in animal models. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide has also been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide in lab experiments is its versatility. N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide has been shown to exhibit a range of biological activities, making it suitable for various research applications. Additionally, the synthesis method of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide has been optimized to yield high purity and yield, making it easy to obtain in large quantities. However, one of the limitations of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain assays.

Future Directions

There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide. One area of interest is the development of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide and its potential applications in various fields of research. Finally, clinical studies are needed to evaluate the safety and efficacy of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide in humans.

Synthesis Methods

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-5-nitrobenzamide with 2-amino-5-methoxybenzoic acid, followed by reduction and cyclization. The final product is obtained through purification and isolation steps. The synthesis method of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide has been optimized to yield high purity and yield, making it suitable for various research applications.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide has been extensively studied for its potential applications in various fields of research. In the field of oncology, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide has been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting cancer cell proliferation. It has also been demonstrated to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In the field of virology, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide has been shown to inhibit the replication of various viruses, including HIV-1, influenza A, and herpes simplex virus.

properties

Molecular Formula

C21H15BrN2O3

Molecular Weight

423.3 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-bromobenzamide

InChI

InChI=1S/C21H15BrN2O3/c1-26-18-11-10-13(21-24-16-8-4-5-9-19(16)27-21)12-17(18)23-20(25)14-6-2-3-7-15(14)22/h2-12H,1H3,(H,23,25)

InChI Key

REBUTSGXBCEMEU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

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